molecular formula C7H9N3S B1469682 5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 97987-64-9

5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1469682
CAS RN: 97987-64-9
M. Wt: 167.23 g/mol
InChI Key: VMDPCVJTCRSRPT-UHFFFAOYSA-N
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Description

The compound “5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine” is a derivative of 1,3,4-thiadiazol-2-amine, which is a type of heterocyclic compound. The 1,3,4-thiadiazole ring contains two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring at the 5-position is a 2-methylbut-3-yn-2-yl group, which is a type of alkynyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole ring and the 2-methylbut-3-yn-2-yl group. The thiadiazole ring is aromatic and the 2-methylbut-3-yn-2-yl group contains a triple bond, indicating the presence of sp hybridization .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,3,4-thiadiazole rings are known to exhibit a variety of chemical reactivities. They can undergo reactions such as alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the thiadiazole ring could contribute to its stability and the alkynyl group could influence its reactivity .

Scientific Research Applications

Structural Analysis and Biological Activities

The 1,3,4-thiadiazole core, integral to the structure of 5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine, is prominently utilized as a pharmacological scaffold in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized and structurally analyzed, revealing potent biological activities. Compounds with this core have demonstrated strong DNA protective abilities and antimicrobial activity against specific bacteria like S. epidermidis. Particularly, a compound from this series exhibited significant cytotoxicity against certain cancer cell lines, suggesting its potential in chemotherapy strategies (Gür et al., 2020).

Molecular Synthesis and Characterization

The thiadiazole compounds have been synthesized and characterized, exhibiting stabilization through intricate hydrogen bonding. These compounds crystallize in the monoclinic system, and their molecular structures have been elucidated through various analytical techniques, including IR, NMR, and single crystal X-ray data. Notably, these molecules have stable electronic structures, as indicated by the negative values of HOMO and LUMO energies, suggesting their potential for various applications (Dani et al., 2013).

Photophysical Properties

Investigations into the fluorescence effects of certain derivatives of thiadiazole have revealed intriguing fluorescence phenomena in aqueous solutions. The presence of the secondary amine moiety significantly influences these fluorescence effects, and the results have been supported by density functional theory-based molecular modeling. These findings shed light on the impact of molecular aggregation and charge transfer effects on fluorescence, offering insights into potential applications in photophysical studies (Matwijczuk et al., 2018).

Safety and Hazards

As with any chemical compound, handling “5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of 1,3,4-thiadiazole derivatives is an active area of research in medicinal chemistry due to their wide range of biological activities . Further studies could explore the potential biological activities of “5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine” and its derivatives.

properties

IUPAC Name

5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h1H,2-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPCVJTCRSRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine

Synthesis routes and methods

Procedure details

Commercially available, 2,2-dimethylbut-3-ynoic acid (Betapharma), thiosemicarbazide (Aldrich) and phosphorus oxychloride (Aldrich) were processed as described for Example 1A to obtain the title compound. MS (ESI+) m/z 168 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine

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